molecular formula C17H23N3O3 B5895231 N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-(2,3,6-trimethylphenoxy)acetamide

N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No.: B5895231
M. Wt: 317.4 g/mol
InChI Key: YCDRUNZTGNSZGB-UHFFFAOYSA-N
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Description

N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-(2,3,6-trimethylphenoxy)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxymethyl group, and a trimethylphenoxyacetamide moiety.

Properties

IUPAC Name

N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-11-5-6-12(2)17(13(11)3)23-10-16(21)18-8-14-7-15(9-22-4)20-19-14/h5-7H,8-10H2,1-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDRUNZTGNSZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NCC2=CC(=NN2)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-(2,3,6-trimethylphenoxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.

    Introduction of the methoxymethyl group: This step involves the reaction of the pyrazole intermediate with methoxymethyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the trimethylphenoxyacetamide moiety: This final step involves the reaction of the methoxymethyl-pyrazole intermediate with 2,3,6-trimethylphenoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-(2,3,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the methoxymethyl group.

Scientific Research Applications

N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-(2,3,6-trimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-(2,3,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-(2,3,6-trimethylphenoxy)acetamide: shares structural similarities with other pyrazole derivatives and phenoxyacetamide compounds.

    N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-(2,4,6-trimethylphenoxy)acetamide: A similar compound with a different substitution pattern on the phenoxy ring.

    N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-(2,3,5-trimethylphenoxy)acetamide: Another similar compound with a different substitution pattern on the phenoxy ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This unique structure can influence its reactivity, binding affinity to molecular targets, and overall biological activity.

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